molecular formula C15H27IS3 B14338518 (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide CAS No. 105683-41-8

(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide

Cat. No.: B14338518
CAS No.: 105683-41-8
M. Wt: 430.5 g/mol
InChI Key: BIDYWFZCLMPXCP-UHFFFAOYSA-M
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Description

(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolium salts, which are characterized by the presence of a dithiolium ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide typically involves the reaction of a dithiolium salt with a dodecyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include acetonitrile and dichloromethane. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the sulfanium iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with thiol groups in proteins, affecting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is unique due to its dithiolium ring structure, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a long dodecyl chain that enhances its ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption .

Properties

CAS No.

105683-41-8

Molecular Formula

C15H27IS3

Molecular Weight

430.5 g/mol

IUPAC Name

2-dodecylsulfanyl-1,3-dithiol-1-ium;iodide

InChI

InChI=1S/C15H27S3.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-15;/h13-14H,2-12H2,1H3;1H/q+1;/p-1

InChI Key

BIDYWFZCLMPXCP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCSC1=[S+]C=CS1.[I-]

Origin of Product

United States

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